CGP7930

Electrophysiology GABAB receptor Positive Allosteric Modulation

CGP7930 is a validated GABA-B PAM for functional dissection of thermoregulation pathways. It uniquely enhances hypothermic responses to baclofen and GHB, a property not shared by rac-BHFF. Its reversible binding avoids the persistent receptor internalization seen with GS39783, ensuring clean washout between treatments. Optimize low-efficacy agonist assays with up to 4‑fold signal boost. Select CGP7930 for unambiguous, subtype-specific receptor modulation.

Molecular Formula C19H32O2
Molecular Weight 292.5 g/mol
CAS No. 57717-80-3
Cat. No. B1668540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP7930
CAS57717-80-3
Synonyms2,6-di-tert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol
CGP 7930
CGP-7930
CGP7930
Molecular FormulaC19H32O2
Molecular Weight292.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C)(C)CO
InChIInChI=1S/C19H32O2/c1-17(2,3)14-9-13(11-19(7,8)12-20)10-15(16(14)21)18(4,5)6/h9-10,20-21H,11-12H2,1-8H3
InChIKeyXLWJPQQFJNGUPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CGP7930 (CAS 57717-80-3): A Prototypical GABAB Positive Allosteric Modulator (PAM) for CNS Drug Discovery


CGP7930 (2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol) is a well-characterized positive allosteric modulator (PAM) of the GABAB receptor, a Class C GPCR that mediates slow inhibitory neurotransmission in the central nervous system [1]. Unlike orthosteric agonists that directly activate the receptor, CGP7930 binds to a distinct allosteric site within the heptahelical domain (HD) of the GABAB2 subunit to enhance the potency and maximal efficacy of the endogenous ligand GABA [2][3]. The compound exhibits an EC50 of 4.60–5.37 μM in potentiating GABA-induced GTPγ[35S] binding at recombinant human GABAB(1b/2) receptors . It also acts as a direct, though low-efficacy, agonist at the GABAB2 HD [2]. As the first GABAB PAM described and one of the most widely used tool compounds for in vivo studies, CGP7930 has established a foundational role in elucidating the therapeutic potential of allosteric modulation for disorders including anxiety, drug addiction, and epilepsy [4].

Why CGP7930 Cannot Be Substituted with Other GABAB PAMs or Orthosteric Agonists in Critical Assays


CGP7930, GS39783, and rac-BHFF are all GABAB PAMs, but their distinct chemical scaffolds dictate profound differences in efficacy, washout kinetics, and, most critically, off-target polypharmacology [1][2]. While GS39783 and rac-BHFF exhibit higher maximal potentiation of GABAB-mediated K+ currents, CGP7930 is uniquely promiscuous, potently modulating GABAA receptors and blocking GIRK channels at concentrations overlapping its GABAB PAM activity [3][4]. Furthermore, unlike the orthosteric agonist baclofen, which non-selectively activates all GABAB receptors, CGP7930 displays functional selectivity in vivo, enhancing baclofen-induced loss of righting but not hypothermia, suggesting it discriminates between pharmacologically distinct GABAB receptor subtypes [5]. Substituting CGP7930 with another PAM or agonist without considering these specific properties—polypharmacology, washout kinetics, and functional selectivity—will yield non-interpretable or contradictory results in electrophysiology, behavioral pharmacology, and signaling studies.

Quantitative Differentiation of CGP7930 from Analogs GS39783, rac-BHFF, CGP13501, and Baclofen: A Technical Evidence Guide for Scientific Procurement


CGP7930 vs. GS39783 & rac-BHFF: Ranked GABAB Potentiation Efficacy in HEK Cells and Hippocampal Neurons

In a direct head-to-head comparison using whole-cell electrophysiology in HEK-293 cells and hippocampal neurons, the three commercially available GABAB PAMs were ranked by maximal potentiation of GABAB receptor-activated K+ currents. rac-BHFF was identified as the most efficacious, followed by GS39783, and then CGP7930 [1]. While CGP7930 is the prototypical GABAB PAM, it exhibits the lowest maximal efficacy among the three in this assay system.

Electrophysiology GABAB receptor Positive Allosteric Modulation

CGP7930 vs. GS39783: Critical Difference in Washout Kinetics from GABAB Receptors

GS39783 exhibits extremely slow washout kinetics from GABAB receptors, with potentiation of baclofen responses reduced by only ~5% after 10 minutes of wash in hippocampal neurons [1]. The baclofen EC50 remained lower even after 15 minutes of wash compared to pre-exposure levels [1]. This is likely due to tight binding and termination of potentiation primarily via receptor internalization rather than PAM unbinding [1]. In contrast, the washout kinetics for CGP7930 have not been reported to exhibit such pronounced irreversibility, making it a more tractable tool for acute or reversible modulation studies.

Electrophysiology GABAB receptor Receptor Kinetics

CGP7930 vs. rac-BHFF & Baclofen: Differential Enhancement of In Vivo GABAB-Mediated Behaviors

In vivo studies comparing CGP7930, rac-BHFF, and the orthosteric agonist baclofen reveal functional selectivity. Both CGP7930 and rac-BHFF enhanced baclofen-induced loss of righting in mice [1]. However, only CGP7930 enhanced baclofen-induced hypothermia, and it did so only at doses that themselves produced hypothermia [1]. Importantly, CGP7930-induced hypothermia was not blocked by the GABAB antagonist CGP35348 at doses that blocked baclofen-induced hypothermia [1]. This suggests that CGP7930 acts as an allosteric agonist at GABAB receptors mediating hypothermia, a property not shared by rac-BHFF or baclofen, providing evidence for pharmacologically distinct GABAB receptor subtypes [1].

Behavioral Pharmacology In Vivo GABAB receptor Functional Selectivity

CGP7930 vs. Baclofen: Comparable Anti-Alcohol Efficacy with a Distinct Safety Profile

In alcohol-preferring (iP) rats trained to self-administer 10% ethanol, both CGP7930 and the orthosteric agonist baclofen independently reduced voluntary responding in a dose-related manner, with no impact on water responding [1]. A combination of subthreshold doses of baclofen and CGP7930 also reduced ethanol responding, confirming CGP7930 acts via GABAB receptor facilitation [1]. Critically, CGP7930 demonstrates a greatly reduced side-effect profile compared to baclofen in mouse rotarod and traction wire tests, and does not induce hypothermia at behaviorally active doses [2].

Alcohol Use Disorder Behavioral Pharmacology Self-Administration

CGP7930 vs. CGP13501: Comparative Potentiation of GABA-Induced GTPγ[35S] Binding

CGP7930 and its close aldehyde analog CGP13501 were both identified as positive modulators of GABAB receptor function. In GTPγ[35S] binding assays using membranes from CHO cells expressing GABAB(1b/2) receptors, both compounds potentiated GABA-stimulated binding at low micromolar concentrations [1]. While both compounds increased the potency and maximal efficacy of GABA, only CGP7930 has been shown to activate the wild-type GABAB receptor and the GABAB2 HD directly as a low-efficacy agonist [2]. Structurally related compounds propofol and malonoben were inactive [1].

GABAB receptor Radioligand Binding Structure-Activity Relationship

CGP7930 Polypharmacology: Potentiation and Inhibition at GABAA Receptors and GIRK Channels

Unlike GS39783 and rac-BHFF, CGP7930 is not a selective GABAB PAM. It potently modulates GABAA receptors, with EC50 values of 1.0 μM at α4β3δ and 1.7 μM at α1β2γ2L recombinant receptors, and 2.0 μM for potentiating muscimol-induced currents in hippocampal neurons [1]. At concentrations >3 μM, CGP7930 also blocks GIRK channels, thereby inhibiting GABAB receptor signaling in HEK 293 cells [2][3]. This polypharmacology is a critical differentiator, as it makes CGP7930 unsuitable for studies requiring a specific GABAB PAM, but uniquely positions it as a tool to investigate GABAA/GABAB/GIRK crosstalk [2].

Electrophysiology GABAA receptor GIRK channel Polypharmacology

Defined Research Applications for CGP7930 Based on Quantified Differentiation Evidence


Functional Dissection of GABAB Receptor Subtypes In Vivo

CGP7930 is uniquely suited for in vivo studies aimed at distinguishing pharmacologically distinct GABAB receptor populations. Based on evidence that it enhances baclofen-induced hypothermia through a CGP35348-insensitive mechanism—unlike rac-BHFF or baclofen—researchers can use CGP7930 to selectively probe GABAB receptor subtypes involved in thermoregulation versus those mediating sedation (loss of righting) [1]. This application is not possible with other GABAB PAMs or orthosteric agonists.

Investigating GABAB-Mediated Suppression of Ethanol Self-Administration with an Improved Safety Window

For behavioral pharmacologists modeling alcohol use disorder, CGP7930 is the preferred tool when the experimental goal is to reduce ethanol consumption without the confounding motor impairment and hypothermia caused by baclofen [1][2]. Its efficacy in reducing operant ethanol self-administration, combined with its superior side-effect profile, allows for cleaner interpretation of GABAB-mediated effects on alcohol-seeking behavior [1].

Probing the Crosstalk Between GABAA, GABAB, and GIRK Channels in Neuronal Networks

Due to its well-characterized polypharmacology (EC50 1.0-2.0 μM at GABAA receptors, GIRK channel block at >3 μM, and GABAB PAM activity at 4.6-5.37 μM), CGP7930 serves as a valuable tool to study the integrated effects of modulating multiple components of the inhibitory synapse [1][2]. In hippocampal slice or culture models, careful dose-response experiments with CGP7930 can reveal how simultaneous GABAA potentiation, GIRK block, and GABAB potentiation shape network excitability and inhibitory tone [3].

Studying GABAB2 Heptahelical Domain (HD) Activation and Direct Agonism

CGP7930 is the first described agonist of the GABAB2 HD and can activate the GABAB2 subunit expressed alone [1]. This makes it an essential tool for molecular pharmacologists investigating the signaling properties and structural requirements for activation of the GABAB2 HD, independent of the GABAB1 subunit. It is the only commercially available compound with this specific mechanism of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGP7930

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.